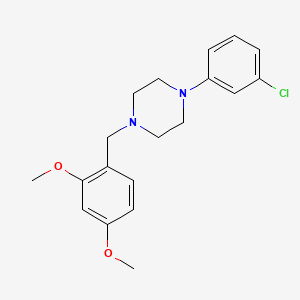
4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a synthetic compound that belongs to the thiazole family. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
科学的研究の応用
4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has potential applications in various scientific research fields. In medicine, this compound has been shown to possess antimicrobial, antifungal, and antitumor properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease. In agriculture, this compound has been studied for its ability to inhibit the growth of plant pathogens and pests. In material science, it has been investigated for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, studies have suggested that this compound may exert its antimicrobial and antifungal effects by disrupting the cell membrane of microorganisms. It has also been suggested that this compound may inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one have been investigated in various studies. In one study, this compound was found to inhibit the growth of Candida albicans, a common fungal pathogen. In another study, it was shown to inhibit the growth of Escherichia coli, a common bacterial pathogen. Additionally, this compound has been shown to induce apoptosis in tumor cells.
実験室実験の利点と制限
The advantages of using 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in lab experiments include its potent antimicrobial, antifungal, and antitumor properties. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One direction is to investigate its potential use in the treatment of Alzheimer's disease. Another direction is to study its potential use in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成法
The synthesis of 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves the condensation of 2-aminothiazole with 3-ethoxy-4-methoxybenzaldehyde and methylthioacetic acid in the presence of a catalyst such as acetic anhydride. The resulting product is then purified by recrystallization to obtain a high yield of pure compound.
特性
IUPAC Name |
(4Z)-4-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-4-18-12-8-9(5-6-11(12)17-2)7-10-13(16)20-14(15-10)19-3/h5-8H,4H2,1-3H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKBPXSFAVJHSF-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)SC(=N2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)SC(=N2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-ethoxy-4-methoxybenzylidene)-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5740439.png)
![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5740444.png)
![2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N'-(3,4-dihydro-1(2H)-naphthalenylidene)acetohydrazide](/img/structure/B5740457.png)


![4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5740471.png)

![3-(4-chlorophenyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5740499.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5740521.png)
![N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740522.png)

![1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5740542.png)